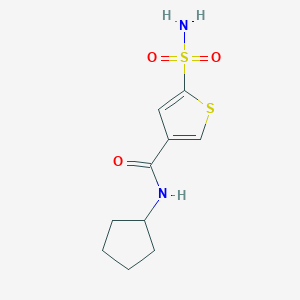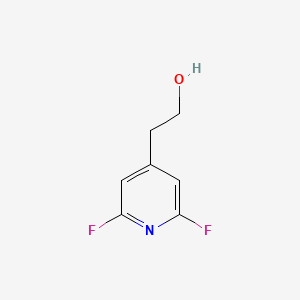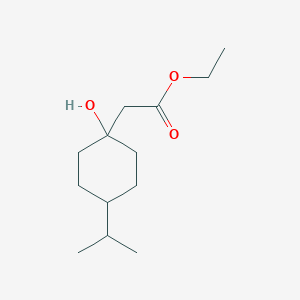![molecular formula C12H15NO6 B13514859 N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine CAS No. 28336-88-1](/img/structure/B13514859.png)
N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine is a compound with the molecular formula C14H18N2O6. It is a derivative of serine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine typically involves the protection of the serine hydroxyl group with a benzyloxycarbonyl group. This can be achieved through the reaction of serine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can significantly reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride or tosyl chloride for converting the hydroxyl group to a better leaving group.
Major Products
Oxidation: Formation of N-[(Benzyloxy)carbonyl]-2-carboxyserine.
Reduction: Formation of serine after removal of the benzyloxycarbonyl group.
Substitution: Formation of various serine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected serine derivative.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the serine residue during peptide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the serine residue can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine can be compared with other serine derivatives such as:
N-[(Benzyloxy)carbonyl]-serine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-[(Benzyloxy)carbonyl]-glycine: Simpler structure with different reactivity and applications.
N-[(Benzyloxy)carbonyl]-cysteine: Contains a thiol group, leading to different chemical behavior and applications
This compound stands out due to its unique combination of a benzyloxycarbonyl protecting group and a hydroxymethyl group, making it highly useful in peptide synthesis and other organic chemistry applications.
Propriétés
Numéro CAS |
28336-88-1 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6/c14-7-12(8-15,10(16)17)13-11(18)19-6-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,13,18)(H,16,17) |
Clé InChI |
WPWSDIOGLASHFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CO)(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


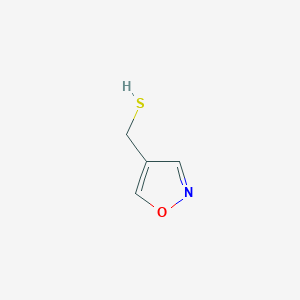

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)




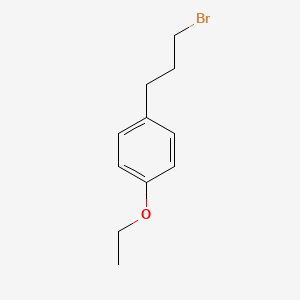

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)

